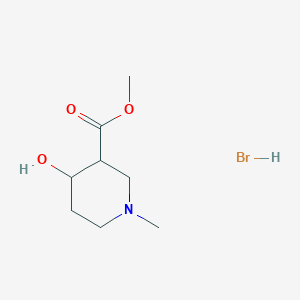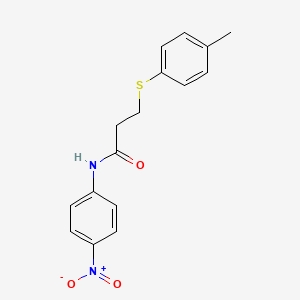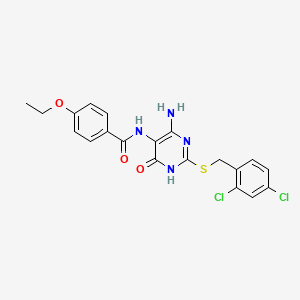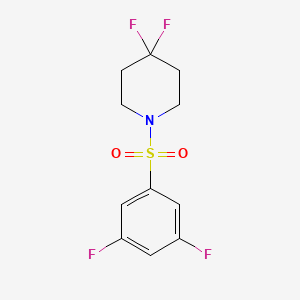
ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The starting materials may include ethyl acetoacetate, 2-methylcyclohexylamine, and other reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
Similar compounds to ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate include other pyrrole derivatives with different substituents. Examples include:
- Ethyl 1-ethyl-3,5-dimethyl-4-((2-ethylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylphenyl)carbamoyl)-1H-pyrrole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 2-methylcyclohexyl group and the pyrrole ring. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
属性
IUPAC Name |
ethyl 1-ethyl-3,5-dimethyl-4-[(2-methylcyclohexyl)carbamoyl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-6-21-14(5)16(13(4)17(21)19(23)24-7-2)18(22)20-15-11-9-8-10-12(15)3/h12,15H,6-11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDCJEMGZMGPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2CCCCC2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2810470.png)
![1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2810471.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(3-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2810473.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2810474.png)
![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-phenylethyl]-N-methylcarbamate](/img/structure/B2810475.png)
![N-(2,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2810477.png)
![1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2810478.png)

![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810480.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2810489.png)
![N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2810491.png)
